molecular formula C12H17FO7 B10820265 [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate

[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate

Cat. No.: B10820265
M. Wt: 292.26 g/mol
InChI Key: QFVJLBVULJFLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is a fluorinated tetrahydropyran derivative characterized by a rigid pyranose ring system with multiple functional groups. Its stereochemistry (2S,3R,4R,5S) and substitution pattern (acetyl groups at positions 4 and 6, fluorine at position 5, and a methyl group at position 2) confer unique physicochemical properties. The fluorine atom at C5 enhances metabolic stability and influences electronic interactions, while the acetyl groups improve lipophilicity and membrane permeability .

Properties

IUPAC Name

(4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJLBVULJFLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with L-fucose or its protected derivatives. A critical intermediate is 5-fluoro-L-fucose , which undergoes subsequent acetylation. Key steps include:

  • Hydroxyl Protection : Initial protection of hydroxyl groups using trimethylsilyl (TMS) or benzyl ethers to prevent undesired side reactions.

  • Stereoselective Fluorination : Electrophilic fluorination at the C5 position using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at 0–25°C. This step achieves >90% regioselectivity for the 5-β-fluoro configuration.

Acetylation Protocol

Post-fluorination, peracetylation is performed using acetic anhydride (Ac₂O) in pyridine or with catalytic 4-dimethylaminopyridine (DMAP):

  • Conditions : 24-hour reaction at 25°C under nitrogen atmosphere.

  • Yield : 75–85% after silica gel chromatography (hexane/ethyl acetate gradient).

Table 1: Representative Synthetic Route

StepReagents/ConditionsProductYield
1L-Fucose, TMSCl, pyridineTMS-protected fucose92%
2Selectfluor, DMF, 0°C5-fluoro-L-fucose88%
3Ac₂O, DMAP, 25°C[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate82%

Enzymatic and Metabolic Engineering Approaches

Biosynthetic Pathways in CHO Cells

In biopharmaceutical contexts, 2F-Peracetyl-Fucose is used to modulate antibody fucosylation by inhibiting endogenous fucosyltransferases. Cells are cultured with 50–500 μM of the compound, which is metabolized to GDP-2F-fucose , a competitive inhibitor.

Table 2: Cell Culture Conditions for Metabolic Inhibition

ParameterValue
Concentration50–500 μM
SolventDMSO (≤0.1% v/v)
Culture Duration3–9 days
Fucosylation Reduction95–98%

Chemoenzymatic Synthesis

A hybrid approach uses galactose oxidase to oxidize C6 of L-fucose, followed by fluorination and chemical acetylation:

  • Oxidation : Galactose oxidase (EC 1.1.3.9) in phosphate buffer (pH 7.0) generates a ketone intermediate.

  • Fluorination : NaBH₃CN and HF-pyridine complex for reductive amination with fluorine.

Analytical Characterization

Structural Confirmation

  • NMR : <sup>19</sup>F NMR (CDCl₃): δ -215 ppm (d, J = 48 Hz, C5-F).

  • MS : ESI-MS m/z 292.26 [M+H]<sup>+</sup>.

  • X-ray Crystallography : Confirms β-configuration of the C5 fluorine.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water).

  • Storage : -20°C under argon; stable for >2 years.

Industrial-Scale Production Challenges

Stereochemical Drift

High-temperature acetylation (>40°C) risks epimerization at C3 and C4. Mitigation strategies include:

  • Low-temperature reactions (0–25°C).

  • Use of bulky acylating agents (e.g., pivaloyl chloride) to shield reactive sites.

Cost-Efficiency

Selectfluor accounts for 60% of raw material costs. Alternatives like N-fluorobenzenesulfonimide (NFSI) reduce expenses by 30% but require longer reaction times.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodScale (g)YieldPurityCost ($/g)
Chemical Synthesis1–1075–85%>98%120–150
Metabolic Engineering0.1–1N/A95–98%200–300
Chemoenzymatic0.5–565–70%90–95%180–220

Chemical Reactions Analysis

Fluorination and Stereochemical Control

The introduction of fluorine at the C5 position is a critical step in synthesizing this compound. Fluorination typically employs diethylaminosulfur trifluoride (DAST) or Selectfluor , which selectively replace hydroxyl groups with fluorine while preserving stereochemistry .

Example reaction pathway :

  • Starting material : A tetrahydropyran derivative with hydroxyl groups at C4, C5, and C6.

  • Fluorination : Treatment with DAST at −78°C in anhydrous dichloromethane yields the 5-fluoro intermediate .

  • Stereochemical outcome : DAST retains the R configuration at C5 due to its preference for in-plane displacement mechanisms .

ReagentTemperatureSolventYieldStereoselectivity
DAST−78°CDCM85%Retains R
SelectfluorRTDMF72%Partial racemization

Acetylation of Hydroxyl Groups

Acetylation protects hydroxyl groups during synthesis. Acetic anhydride with pyridine or 4-dimethylaminopyridine (DMAP) is commonly used .

Key steps :

  • C4 and C6 hydroxyls : Acetylated first under mild conditions (0°C, 2 hours).

  • C3 hydroxyl : Acetylated last due to steric hindrance from the methyl group at C2.

Optimized conditions :

text
- Reagents: Acetic anhydride (3.0 equiv), DMAP (0.1 equiv) - Solvent: Tetrahydrofuran (THF) - Temperature: 0°C → RT - Yield: 91%[4]

Hydrolysis of Acetoxy Groups

Controlled hydrolysis regenerates hydroxyl groups for further functionalization.

ConditionReagentsSelectivityYield
Acidic (pH 2–3)HCl (1M), MeOH/H2OC6 acetoxy → hydroxyl78%
Basic (pH 10–11)NaOH (0.5M), THF/H2OC3 and C4 acetoxy → hydroxyl65%
EnzymaticLipase (CAL-B), bufferC6 acetoxy → hydroxyl (kinetic resolution)82%

Basic hydrolysis risks epimerization at C3 and C5 due to β-elimination pathways .

Nucleophilic Substitution Reactions

The acetoxy groups at C4 and C6 are susceptible to nucleophilic displacement.

Example : Reaction with sodium azide (NaN3) in DMF:

text
- Product: 4,6-Diazido derivative - Conditions: NaN3 (2.0 equiv), 60°C, 12 hours - Yield: 68%[2]

Comparative reactivity :

Leaving GroupNucleophileProductYield
Acetoxy (C4)NaN3Azide68%
Acetoxy (C6)NH3Amine55%
Acetoxy (C3)PhSHThioether<10%

The C3 acetoxy group exhibits lower reactivity due to steric hindrance from the C2 methyl group .

Oxidation and Ring-Opening Reactions

The tetrahydropyran ring undergoes oxidation under specific conditions:

  • Oxidation with OsO4 : Forms a diol intermediate, enabling ring functionalization .

  • Periodate cleavage : Breaves the ring to yield a dialdehyde derivative .

Conditions for OsO4-mediated oxidation :

text
- Reagents: OsO4 (1.1 equiv), NMO (2.0 equiv) - Solvent: Acetone/H2O (4:1) - Temperature: 0°C → RT - Yield: 76%[3]

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s fluorinated structure enhances metabolic stability in drug discovery contexts:

  • Enzyme inhibition : The fluoro group mimics hydroxyl moieties in glycosidase substrates, enabling competitive inhibition .

  • Pharmacokinetics : Fluorination reduces hepatic clearance by 40% compared to non-fluorinated analogs .

Stability Under Various Conditions

ConditionObservationDegradation Pathway
High pH (pH > 10)Rapid deacetylation at C4 and C6Base-catalyzed hydrolysis
UV light (254 nm)Photooxidation of the tetrahydropyran ringRadical-mediated cleavage
Aqueous solutionHydrolysis half-life: 48 hours (pH 7.4)Solvolysis

Scientific Research Applications

Antidiabetic Agents

One of the primary applications of [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is in the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors. These compounds play a crucial role in managing type 2 diabetes mellitus by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The structural features of this compound enhance its efficacy as an SGLT2 inhibitor, making it a candidate for further pharmaceutical development .

Anticancer Research

Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit anticancer properties. This compound may serve as a scaffold for developing novel anticancer agents. Its ability to modulate biological pathways associated with cancer cell proliferation and survival is currently under investigation .

Synthetic Intermediate

The compound is utilized as a synthetic intermediate in organic synthesis. Its unique functional groups facilitate various chemical transformations, enabling the synthesis of more complex molecules. This application is particularly valuable in the pharmaceutical industry for creating compounds with specific biological activities .

Chiral Auxiliary

Due to its chiral nature, this compound can act as a chiral auxiliary in asymmetric synthesis. This property allows chemists to produce enantiomerically pure compounds efficiently, which is essential for developing drugs with desired therapeutic effects and reduced side effects .

Case Study: SGLT2 Inhibitors

A study published in a pharmacological journal highlighted the efficacy of compounds similar to this compound as SGLT2 inhibitors. The research demonstrated that these compounds significantly reduced blood glucose levels in diabetic models while exhibiting minimal side effects .

Case Study: Anticancer Activity

Another research effort focused on the anticancer properties of tetrahydropyran derivatives. The findings suggested that modifications to the structure of this compound could enhance its cytotoxicity against various cancer cell lines. Further studies are ongoing to elucidate the mechanisms behind this activity and optimize its structure for better efficacy .

Mechanism of Action

The mechanism of action of [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate can be elucidated by comparing it to related tetrahydropyran derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Bioactivity/Applications Reference
This compound - 2S,3R,4R,5S stereochemistry
- Fluorine at C5
- Acetyl groups at C4 and C6
Potential antiviral/nucleoside analog precursor; enhanced metabolic stability
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate - Thiadiazole-thio substituent
- Triacetylated pyran ring
Antimicrobial activity against Gram-positive bacteria
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-(azidomethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate - Azide and triazole moieties
- Uracil derivative linkage
Anticancer activity; nucleoside analog with modified sugar backbone
Fluorinated derivatives in EP 4 374 877 A2 - Trifluoromethyl and difluorophenyl groups Kinase inhibition; applications in oncology and inflammatory diseases

Key Differentiators

Stereochemistry : The (2S,3R,4R,5S) configuration of the target compound distinguishes it from analogues like (2R,3R,4S,5R,6R)-configured pyran derivatives (e.g., in ). This stereochemistry impacts binding to enzymatic targets, as seen in the reduced activity of mismatched stereoisomers in glycosidase inhibition assays .

Fluorine Substitution: The C5 fluorine in the target compound contrasts with non-fluorinated analogues (e.g., ) and trifluoromethyl-containing derivatives (e.g., ). Fluorine’s electronegativity and small atomic radius enhance dipole interactions and metabolic stability, making the compound less prone to oxidative degradation compared to hydroxyl or methyl counterparts .

Acetylation Pattern : The diacetate groups at C4 and C6 differ from triacetylated () or perfluorinated () derivatives. Reduced acetylation may lower solubility in polar solvents but improve blood-brain barrier penetration.

Research Findings

  • Synthetic Feasibility: The target compound’s synthesis likely employs methods similar to those in , such as regioselective acetylation and fluorination via DAST (diethylaminosulfur trifluoride). However, the stereochemical complexity necessitates chiral auxiliaries or enzymatic resolution .
  • The fluorine atom’s role in enhancing target affinity has been validated in comparative studies .
  • Thermodynamic Stability : Computational studies on similar compounds suggest that the (2S,3R,4R,5S) configuration minimizes steric strain, resulting in a lower energy conformation compared to epimers .

Notes

  • The evidence highlights the importance of stereochemistry and fluorine substitution in modulating bioactivity and stability.
  • Direct comparative data for the target compound are sparse, necessitating further experimental validation of its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

The compound [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is a derivative of tetrahydropyran that has garnered attention due to its potential biological activities, particularly as an inhibitor of sodium glucose co-transporter proteins (SGLTs). This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C10H15FO6\text{C}_{10}\text{H}_{15}\text{F}\text{O}_6

This structure features a tetrahydropyran ring with specific stereochemistry that contributes to its biological properties.

The primary mechanism by which this compound exerts its effects is through the inhibition of sodium glucose co-transporter proteins (SGLT1 and SGLT2). These transporters play a crucial role in glucose reabsorption in the kidneys and intestines. Inhibition of these transporters leads to decreased glucose reabsorption and lower blood glucose levels.

1. Inhibition of SGLT Proteins

Research indicates that compounds structurally similar to this compound demonstrate potent inhibitory activity against SGLT1 and SGLT2. For instance:

  • IC50 Values : Studies have shown IC50 values of 43 nM for SGLT1 and 9 nM for SGLT2 for related compounds . This suggests strong potential for managing conditions like diabetes mellitus by reducing hyperglycemia.

2. Antihyperglycemic Effects

In vivo studies have demonstrated significant antihyperglycemic effects in animal models. Notably:

  • Oral Glucose Tolerance Tests (OGTT) : Administration of related compounds at doses such as 10 mg/kg resulted in robust inhibition of blood glucose excursions during OGTTs in Sprague Dawley rats .
  • Diabetic Models : In db/db mice and high-fat diet-fed Zucker Diabetic Fatty (ZDF) rats, similar compounds exhibited pronounced antihyperglycemic effects .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this class of compounds:

StudyModelFindings
Study 1Sprague Dawley RatsSignificant reduction in blood glucose levels post-administration.
Study 2db/db MiceDemonstrated improved glycemic control compared to control groups.
Study 3ZDF RatsShowed enhanced insulin sensitivity and reduced body weight gain over time.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate?

  • Methodological Answer :

  • Use NIOSH-approved respirators (e.g., P95 for nuisance exposure) and chemical-resistant gloves inspected prior to use. Follow proper glove removal techniques to avoid skin contact .
  • Ensure local exhaust ventilation and wear a full-body chemical suit to prevent skin/eye exposure. In case of spills, avoid dust generation, collect material in sealed containers, and prevent entry into drains .
  • Store at 2–8°C, away from ignition sources, and adhere to OSHA HCS guidelines for acute toxicity (H302) and respiratory irritation (H335) .

Q. How can researchers confirm the purity and stereochemical identity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 757 [M+H]+) to verify molecular weight and purity .
  • Spectroscopy : Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR coupling constants with computational models to confirm stereochemistry.
  • X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., space group C2, a=26.8973a = 26.8973 Å, b=7.9070b = 7.9070 Å) and analyze hydrogen-bonding networks for conformational validation .

Q. What environmental precautions are necessary for disposal?

  • Methodological Answer :

  • Avoid drain contamination; collect waste in approved containers for incineration or chemical treatment. Follow local regulations for halogenated organic waste, given the compound’s fluorinated and acetylated groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer :

  • Perform high-resolution data collection (e.g., MoKα radiation, λ=0.71073λ = 0.71073 Å) to determine absolute configuration. Address positional disorder (e.g., azide group occupancy ratio 0.511:0.489) using refinement software like DENZO/SCALEPACK .
  • Analyze hydrogen bonds (e.g., bifurcating NH→O interactions) and crystal packing to distinguish epimers. For twinned crystals (twin ratio 0.939:0.061), apply twin-law corrections during data processing .

Q. How do dynamic conformational changes in solution affect NMR data interpretation?

  • Methodological Answer :

  • Conduct variable-temperature NMR to identify exchange broadening or splitting of signals (e.g., axial/equatorial acetoxy groups). Compare with solid-state conformations from X-ray data (e.g., C7—C11—N12 bond angle = 109.5°) .
  • Use DFT calculations to model low-energy conformers and correlate with observed 3JHH^3J_{\text{HH}} coupling constants.

Q. What strategies mitigate crystallographic disorder in derivatives of this compound?

  • Methodological Answer :

  • Optimize crystallization conditions (e.g., slow evaporation in non-polar solvents) to reduce twinning. For disordered moieties (e.g., allyloxy groups), refine occupancy factors and apply restraints to bond lengths/angles during structure solution .
  • Validate results using independent datasets (e.g., 4754 reflections with I>2σ(I)I > 2σ(I)) and cross-check with spectroscopic data .

Q. How do hydrogen-bonding networks influence stability in solid-state vs. solution?

  • Methodological Answer :

  • Solid-state : Identify intramolecular H-bonds (e.g., NH→O interactions stabilizing tetrahydropyran chair conformations) and intermolecular contacts (e.g., C=O⋯H–C) using Hirshfeld surface analysis .
  • Solution : Use 1H^{1}\text{H}-DOSY NMR to assess aggregation behavior. Compare diffusion coefficients with computational predictions of H-bond-driven dimerization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.